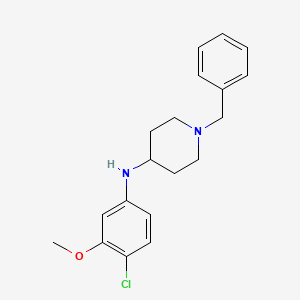
S-(1-Phenyl-2-hydroxyethyl)glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1-Phenyl-2-hydroxyethyl)glutathione: is a glutathione conjugate of styrene. It is a compound that has been studied for its nephrotoxic effects in vivo, particularly in Fischer-344 rats . This compound is known for its involvement in various biochemical processes and has been the subject of several scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Phenyl-2-hydroxyethyl)glutathione involves the conjugation of styrene oxide with glutathione. The reaction typically occurs under mild conditions, often in aqueous solutions, and may require the presence of a catalyst to facilitate the conjugation process .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
化学反应分析
Types of Reactions: S-(1-Phenyl-2-hydroxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and sulfide groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
科学研究应用
Chemistry: In chemistry, S-(1-Phenyl-2-hydroxyethyl)glutathione is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is studied for its nephrotoxic effects and its role in cellular detoxification processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the context of oxidative stress and renal toxicity .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes that involve glutathione conjugates .
作用机制
The mechanism of action of S-(1-Phenyl-2-hydroxyethyl)glutathione involves its accumulation in renal tubular cells via a probenecid-sensitive transport process. It is then metabolized by gamma-glutamyl transpeptidase and cysteinylglycine dipeptidase to the corresponding cysteine-S-conjugate . This process leads to nephrotoxic effects, characterized by tubular damage and the excretion of various enzymes and metabolites .
相似化合物的比较
- N-acetyl-S-(1-phenyl-2-hydroxyethyl)-cysteine
- N-acetyl-S-(2-phenyl-2-hydroxyethyl)-cysteine
Comparison: S-(1-Phenyl-2-hydroxyethyl)glutathione is unique in its specific nephrotoxic effects and its role in glutathione conjugation reactions. Compared to similar compounds, it has distinct metabolic pathways and biological activities .
属性
CAS 编号 |
64186-97-6 |
|---|---|
分子式 |
C18H25N3O7S |
分子量 |
427.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-1-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)10-29-14(9-22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13-,14?/m0/s1 |
InChI 键 |
CZKKOKOXWRMXOQ-RFHHWMCGSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)


![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)



![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)



